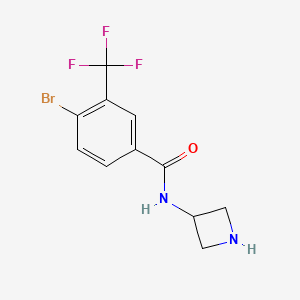

N-(azetidin-3-yl)-4-bromo-3-(trifluoromethyl)benzamide

Description

Properties

IUPAC Name |

N-(azetidin-3-yl)-4-bromo-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrF3N2O/c12-9-2-1-6(3-8(9)11(13,14)15)10(18)17-7-4-16-5-7/h1-3,7,16H,4-5H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKSWQXWZEMBALS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)NC(=O)C2=CC(=C(C=C2)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrF3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Amide Coupling

- Starting materials : 4-bromo-3-(trifluoromethyl)benzoic acid or its derivatives.

- Coupling reagents : Use of carbodiimides (e.g., EDC, DCC) or phosphonium-based reagents (e.g., PyBroP) to activate the acid.

- Amine source : The azetidin-3-ylamine or azetidine derivative.

Example: A typical procedure involves activating the acid with DCC or PyBroP in an inert solvent, followed by addition of the azetidin-3-amine to form the amide bond.

Nucleophilic Aromatic Substitution

- The bromine atom on the aromatic ring can be displaced via nucleophilic substitution under suitable conditions, but for amide formation, coupling reagents are preferred.

Specific Preparation Methods from Literature

Method 1: Hydrogenolysis of Azetidine Salts (Ref)

- Step 1 : Synthesize alpha-aryl methylazetidine salts via nucleophilic substitution.

- Step 2 : Subject the salts to hydrogenation with a catalyst (e.g., Pd/C) in ethanol or ethyl acetate under hydrogen atmosphere.

- Step 3 : Isolate free azetidine base by evaporation, which is then used for subsequent coupling.

Method 3: Continuous Flow Synthesis (Ref)

- Employed for large-scale synthesis, involving:

- Assembling solutions of reactants.

- Using palladium-catalyzed cross-coupling reactions.

- Flow reactors facilitate efficient and scalable amide formation.

Data Table Summarizing Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Hydrogenolysis of Azetidine Salts | Aryl methylazetidine salts, hydrogen gas, Pd/C catalyst | 50-100°C, H₂ pressure 1-10 atm | High purity azetidine, versatile | Requires hydrogenation setup |

| Carbodiimide-mediated Amide Coupling | 4-bromo-3-(trifluoromethyl)benzoic acid, PyBroP or DCC, azetidin-3-amine | Room temperature to 50°C, inert solvent | Mild conditions, high yields | Possible side reactions |

| Continuous Flow Synthesis | Palladium catalyst, aryl halides, amines, base | Elevated temperatures (150-180°C), flow reactors | Scalable, efficient | Equipment complexity |

Research Findings and Optimization Strategies

- Hydrogenolytic methods provide a straightforward route to azetidine cores but require careful control of reaction conditions to prevent over-reduction or ring opening.

- Coupling reactions using modern reagents like PyBroP or DCC improve yields and selectivity, especially for sensitive trifluoromethyl groups.

- Flow chemistry techniques enhance safety and scalability, especially for industrial applications, as demonstrated in recent studies on imatinib analogs and other pharmaceuticals (Ref).

Chemical Reactions Analysis

Types of Reactions

N-(azetidin-3-yl)-4-bromo-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

Oxidation and Reduction: The azetidine ring and benzamide moiety can undergo oxidation and reduction reactions under appropriate conditions.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura cross-coupling, to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles such as amines, thiols, and alkoxides can be used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura cross-coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

N-(azetidin-3-yl)-4-bromo-3-(trifluoromethyl)benzamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

Biological Studies: The compound is used in studies to understand its effects on various biological pathways and its potential as a therapeutic agent.

Chemical Synthesis: It serves as a building block in the synthesis of more complex molecules with potential biological activity.

Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(azetidin-3-yl)-4-bromo-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The azetidine ring and benzamide moiety can interact with enzymes, receptors, or other proteins, modulating their activity. The bromine and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Substituent Effects

Table 1: Key Structural and Physicochemical Comparisons

Key Observations :

- Azetidine vs. Pyridinyl Amines: The azetidine group in the target compound reduces molecular weight (268.03 vs.

- Trifluoromethyl vs. Halogen Substituents : The 3-CF₃ group in the target compound increases lipophilicity (LogP ~3.45) compared to 3-F analogs (LogP ~3.2), improving membrane permeability but possibly reducing aqueous solubility .

- Deuterated Methoxy Groups : The deuterated methoxy (-OCH₃-d3) substituent in the analog from may enhance metabolic stability, a feature absent in the target compound .

Key Insights :

- The azetidine-containing compound lacks direct biological data but shares structural motifs with diarylamides (), which show activity against ABL kinase mutants. The trifluoromethyl group may enhance target affinity due to hydrophobic interactions .

- Pyridinyl and pyrazolyl analogs () demonstrate the impact of aromatic amine groups on potency, though their larger size (MW ~598.40) may limit bioavailability compared to the target compound .

Physicochemical and Spectral Properties

- Melting Points : The pyrazole-containing analog 8(h) has a melting point of 99–102°C, suggesting higher crystallinity than the target compound, which is unreported .

- Spectral Data : provides ^1H NMR and GC-MS data for pyridinyl analogs, highlighting distinct aromatic proton environments (δ 7.57–8.15 ppm) compared to the azetidine group’s expected signals (δ 3.0–4.0 ppm for azetidine protons) .

Biological Activity

N-(azetidin-3-yl)-4-bromo-3-(trifluoromethyl)benzamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Compound Overview

This compound features an azetidine ring, a bromine atom, and a trifluoromethyl group attached to a benzamide core. These structural components contribute to its pharmacological properties, making it a candidate for further investigation in drug design and therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The azetidine ring and the benzamide moiety can modulate the activity of enzymes and receptors, while the bromine and trifluoromethyl groups enhance binding affinity and selectivity. This mechanism positions the compound as a potential pharmacophore in drug development.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, it has been evaluated for its effects on various cancer cell lines, including breast cancer cells (MCF-7) and triple-negative breast cancer (MDA-MB-231). The compound demonstrated promising antiproliferative effects, with IC50 values comparable to established chemotherapeutic agents.

| Cell Line | IC50 Value (nM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10 - 33 | Inhibition of tubulin polymerization |

| MDA-MB-231 | 23 - 33 | Induction of apoptosis via cell cycle arrest |

These findings suggest that the compound's ability to disrupt microtubule dynamics may play a crucial role in its anticancer efficacy.

Other Biological Activities

In addition to its anticancer properties, this compound has been investigated for other biological activities:

- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial effects against various pathogens, although specific data on MIC values are still emerging.

- Enzyme Inhibition : The compound has shown promise as an inhibitor of specific enzymes involved in metabolic pathways, suggesting potential applications in treating metabolic disorders.

Case Studies

-

Study on Anticancer Activity :

A study published in Frontiers in Pharmacology evaluated the effects of several benzamide derivatives, including this compound, on breast cancer cell lines. The results highlighted its significant antiproliferative effects and potential as a therapeutic agent for breast cancer treatment . -

Mechanistic Insights :

Research focused on the compound's interaction with tubulin revealed that it disrupts microtubule assembly, leading to cell cycle arrest in the G2/M phase. This mechanism underpins its cytotoxic effects against cancer cells .

Q & A

Basic: What are the key considerations for synthesizing N-(azetidin-3-yl)-4-bromo-3-(trifluoromethyl)benzamide in a laboratory setting?

Answer:

The synthesis involves multi-step reactions, including coupling azetidine derivatives with halogenated benzoyl intermediates. Key considerations include:

- Hazard Analysis : Prioritize risk assessments for reagents like brominated/trifluoromethylated compounds, which may release toxic fumes. Evaluate storage conditions for intermediates prone to decomposition (e.g., DSC data showing thermal instability) .

- Reagent Handling : Use inert atmospheres for moisture-sensitive steps (e.g., acyl chloride reactions). Sodium carbonate or triethylamine is often employed to neutralize acidic byproducts .

- Safety Protocols : Implement fume hoods, gloves, and eye protection due to mutagenicity risks (Ames II testing suggests low but non-negligible mutagenicity comparable to benzyl chloride) .

Advanced: How can researchers optimize the coupling reaction between azetidine derivatives and benzoyl chloride intermediates to improve yield?

Answer:

Optimization strategies include:

- Solvent Selection : Dichloromethane or acetonitrile enhances solubility of aromatic intermediates while minimizing side reactions .

- Catalyst Use : Triethylamine or DMAP accelerates nucleophilic substitution by deprotonating the azetidine amine.

- Temperature Control : Maintain 0–5°C during acyl chloride addition to suppress hydrolysis. Post-reaction, gradual warming to room temperature ensures completion .

- Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) isolates the product, while recrystallization improves purity .

Basic: What spectroscopic methods are most effective for characterizing this compound?

Answer:

- FTIR : Identifies carbonyl (C=O, ~1650 cm⁻¹) and NH stretching (~1614 cm⁻¹) .

- NMR : H NMR resolves azetidine protons (δ 4.25–4.26 ppm) and trifluoromethyl/bromo-substituted aromatic signals. F NMR confirms CF groups (δ -60 to -65 ppm) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] for CHBrFNO) .

Advanced: How does the presence of the trifluoromethyl group influence the compound's reactivity and interaction with biological targets?

Answer:

The CF group:

- Enhances Lipophilicity : Increases membrane permeability, critical for CNS-targeting agents.

- Electron-Withdrawing Effects : Activates the benzamide ring for nucleophilic substitution at the bromine site .

- Biological Stability : Resists metabolic degradation (e.g., cytochrome P450 enzymes), prolonging half-life in pharmacokinetic studies .

- SAR Insights : Comparative studies show CF improves binding affinity to enzymes like acps-pptase, a bacterial proliferation target .

Basic: What are the recommended storage conditions to prevent decomposition of this compound?

Answer:

- Temperature : Store at –20°C in amber vials to avoid thermal degradation (DSC data indicates decomposition above 40°C) .

- Moisture Control : Use desiccants and inert gas (N) purging to prevent hydrolysis of the amide bond.

- Light Sensitivity : Protect from UV exposure to avoid photolytic cleavage of the C-Br bond .

Advanced: What strategies can be employed to resolve contradictions in biological activity data across different studies?

Answer:

- Dose-Response Replication : Standardize assays (e.g., MIC for antimicrobial studies) to control for concentration-dependent effects .

- Structural Confirmation : Verify compound identity via X-ray crystallography (monoclinic P21/n space group) to rule out polymorphic interference .

- Pathway Analysis : Use transcriptomics/proteomics to identify off-target interactions that may explain divergent results .

Basic: Which purification techniques are suitable for isolating this compound post-synthesis?

Answer:

- Flash Chromatography : Silica gel with hexane/EtOAc (3:1) eluent removes unreacted azetidine and bromobenzamide byproducts .

- Recrystallization : Ethanol/water mixtures yield high-purity crystals (mp 99–102°C) .

- HPLC : Reverse-phase C18 columns resolve enantiomeric impurities if chiral centers are present .

Advanced: How can computational modeling aid in predicting the metabolic stability of this compound?

Answer:

- In Silico ADME : Tools like SwissADME predict CYP450 metabolism sites, highlighting vulnerable regions (e.g., azetidine ring oxidation) .

- Molecular Dynamics : Simulates binding to plasma proteins (e.g., albumin) to estimate bioavailability.

- DFT Calculations : Models electron density around the CF group to assess susceptibility to nucleophilic attack .

Basic: What are the primary hazards associated with handling this compound, and what PPE is recommended?

Answer:

- Mutagenicity : Ames II testing indicates low but detectable mutagenic potential; use nitrile gloves and closed systems .

- Irritation Risks : Dust inhalation precautions (N95 masks) and eye protection (goggles) are mandatory.

- Ventilation : Perform reactions in fume hoods to avoid exposure to volatile intermediates (e.g., dichloromethane) .

Advanced: What experimental approaches are used to determine the crystal structure of this compound, and how does it inform drug design?

Answer:

- Single-Crystal X-ray Diffraction : Monoclinic crystals (a = 14.5931 Å, β = 98.407°) reveal bond lengths/angles critical for docking studies .

- Hirshfeld Surface Analysis : Maps non-covalent interactions (e.g., C–H···F contacts) to optimize solubility via substituent modification .

- Thermal Ellipsoids : Assess conformational flexibility of the azetidine ring, guiding rigid analog design for enhanced target specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.